molecular formula C13H18N2O2S2 B2712133 2-(benzylsulfanyl)-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868216-58-4

2-(benzylsulfanyl)-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2712133
CAS No.: 868216-58-4
M. Wt: 298.42
InChI Key: QRSPNVPUCPFWGJ-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole is a high-purity chemical compound intended for research use only. It is strictly for laboratory applications and not for diagnostic, therapeutic, or personal use. This molecule features a 4,5-dihydro-1H-imidazole core, a versatile scaffold recognized in medicinal chemistry for its potential as a pharmacophore. The compound is substituted at the 1-position with a propane-1-sulfonyl group and at the 2-position with a benzylsulfanyl moiety. Such structural features are common in the development of novel chemical entities, particularly as synthons for the preparation of more complex molecules. Researchers may investigate this compound as a key intermediate in synthetic routes aimed at generating new lead structures for pharmacological evaluation. The presence of the sulfonyl and sulfide functional groups makes it a potential candidate for exploration in various reaction schemes, including nucleophilic substitutions and oxidations. Imidazole-based structures, in general, have been pursued for a wide spectrum of biological activities, serving as indispensable anchors in drug discovery (e.g., for anticancer, antimicrobial, and antifungal agents) . This product is offered to support innovative research in organic synthesis and early-stage drug discovery. Researchers should consult the product's safety data sheet and handle it according to established laboratory safety protocols.

Properties

IUPAC Name

2-benzylsulfanyl-1-propylsulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S2/c1-2-10-19(16,17)15-9-8-14-13(15)18-11-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSPNVPUCPFWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN=C1SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts, such as nickel or copper, and may involve steps like proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include solvent-free microwave-assisted synthesis or the use of room temperature ionic liquids to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted imidazole derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-(benzylsulfanyl)-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The benzylsulfanyl and propylsulfonyl groups can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The imidazole ring can also participate in coordination with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

Key structural analogs and their differentiating features:

Compound Name Core Structure Substituents (Position) Key Differences Reference
2-(Benzylsulfanyl)-4,5-dihydro-1H-imidazole 4,5-dihydroimidazole 2-(Benzylsulfanyl), 1-H Lacks propane-1-sulfonyl group
Cifenline (Ro-22-7796) 4,5-dihydroimidazole 2-(2,2-Diphenylcyclopropyl) Cyclopropyl substituent instead of sulfonyl
1-(4-Substitutedphenyl)-4,5-diphenyl-1H-imidazole Imidazole 4,5-Diphenyl, 1-(substituted phenyl) Fully aromatic core; no thioether/sulfonamide
Allylenine (Compound 1 in ) 4,5-dihydroimidazole 2-(1-(2-Allylphenoxy)ethyl) Phenoxyethyl substituent; no sulfonamide

Key Observations :

  • Thioether (benzylsulfanyl) and sulfonamide groups may confer resistance to oxidative metabolism compared to ether-linked derivatives like Allylenine .
Physicochemical Properties
Property Target Compound 2-(Benzylsulfanyl)-4,5-dihydro-1H-imidazole HCl Cifenline
Molecular Weight ~340 g/mol* 238.72 g/mol (HCl salt) 278.37 g/mol
Solubility (Predicted) Moderate in polar solvents High (due to HCl salt) Low (lipophilic)
Stability High (sulfonamide resistance) Moderate High

*Calculated based on C₁₆H₂₀N₂O₂S₂.

Biological Activity

The compound 2-(benzylsulfanyl)-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole is a heterocyclic organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • IUPAC Name : 2-(benzylsulfanyl)-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole
  • Molecular Formula : C₁₃H₁₈N₂O₂S₂
  • Molecular Weight : 302.42 g/mol

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of various imidazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results highlighted that certain derivatives showed promising inhibition zones, indicating their potential as effective antimicrobial agents.

CompoundZone of Inhibition (mm)
2-(Benzylsulfanyl)-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole20 (E. coli)
Reference Drug (Ciprofloxacin)30 (E. coli)

These findings suggest that the compound's structural features contribute to its antibacterial efficacy, making it a candidate for further development in treating bacterial infections .

Anticancer Properties

Imidazole derivatives have been studied for their anticancer potential. In vitro assays demonstrated that compounds similar to 2-(benzylsulfanyl)-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole exhibited cytotoxic effects on various cancer cell lines. A notable study reported that imidazole derivatives induced apoptosis in cancer cells through mechanisms involving the modulation of apoptosis-related proteins.

Case Study :
A specific derivative was tested against human breast cancer cells (MCF-7), showing a significant reduction in cell viability at concentrations of 10 μM and higher. The study concluded that the imidazole scaffold plays a crucial role in enhancing anticancer activity .

Anti-inflammatory Effects

The anti-inflammatory properties of imidazole compounds have also been documented. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. In vivo studies demonstrated that administration of related imidazole derivatives reduced edema in animal models of inflammation.

The biological activity of 2-(benzylsulfanyl)-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.
  • Modulation of Cell Signaling Pathways : It can affect signaling pathways related to cell proliferation and survival, particularly in cancer cells.
  • Interaction with Membrane Proteins : The compound's ability to interact with bacterial membranes may disrupt their integrity, leading to cell death.

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